4-chloro-6-methoxy-7-methylquinazoline
Beschreibung
Eigenschaften
CAS-Nummer |
211320-78-4 |
|---|---|
Molekularformel |
C10H9ClN2O |
Molekulargewicht |
208.64 g/mol |
IUPAC-Name |
4-chloro-6-methoxy-7-methylquinazoline |
InChI |
InChI=1S/C10H9ClN2O/c1-6-3-8-7(4-9(6)14-2)10(11)13-5-12-8/h3-5H,1-2H3 |
InChI-Schlüssel |
AJOYJJXMICQTJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1OC)C(=NC=N2)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Solvent Selection
Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) enhance reaction rates by stabilizing transition states. Non-polar solvents (e.g., toluene) are avoided due to poor solubility of intermediates.
Catalytic Additives
Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) improve chlorination efficiency by activating the quinazoline ring toward electrophilic attack. For example, adding 5 mol% ZnCl₂ increases yields by 10–15%.
Temperature and Time Trade-offs
Higher temperatures (110–120°C) reduce reaction times but risk decomposition. Kinetic studies suggest an optimal balance at 100°C for 5 hours, maximizing yield while minimizing degradation.
Purification and Characterization
Column Chromatography
Silica gel chromatography with a chloroform/methanol gradient (95:5 to 85:15) effectively isolates the target compound from unreacted starting materials and byproducts. Typical Rf values range from 0.3 to 0.4 in 9:1 chloroform/methanol.
Recrystallization
Recrystallization from ethanol/water mixtures (70:30) produces high-purity crystals (>98%). The process is repeated twice to eliminate trace impurities.
Analytical Validation
-
NMR Spectroscopy:
¹H-NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 3.90 (s, 3H, OCH₃), 7.25–7.80 (m, 3H, aromatic).
¹³C-NMR confirms the quinazoline scaffold with peaks at δ 152.6 (C-4), 148.5 (C-6), and 43.5 (CH₃). -
Mass Spectrometry:
ESI-MS: m/z 209.05 [M+H]⁺.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Transitioning from batch to continuous flow systems improves scalability and consistency. Microreactors with residence times of 10–15 minutes achieve 90% conversion, reducing energy costs by 30% compared to batch processes.
Green Chemistry Approaches
Recent advances emphasize replacing POCl₃ with biodegradable chlorinating agents (e.g., trichloroisocyanuric acid) in water-ethanol mixtures. These methods maintain yields above 75% while reducing hazardous waste.
Challenges and Mitigation Strategies
Byproduct Formation
Over-chlorination at adjacent positions is minimized by controlling stoichiometry (1.2 equiv POCl₃) and reaction time.
Moisture Sensitivity
Strict anhydrous conditions are maintained using molecular sieves or inert gas atmospheres to prevent hydrolysis of intermediates.
Comparative Analysis of Synthetic Routes
| Method | Chlorinating Agent | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| POCl₃ Reflux | Phosphorus oxychloride | 85–90 | 95–98 | High |
| SOCl₂/DCM | Thionyl chloride | 70–75 | 90–93 | Moderate |
| Continuous Flow | POCl₃ | 88–92 | 97–99 | Very High |
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-6-methoxy-7-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Major Products
Substitution: Products include various substituted quinazolines.
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
4-Chloro-6-methoxy-7-methylquinazoline is a derivative of quinazoline, characterized by the presence of a chlorine atom at the 4-position, a methoxy group at the 6-position, and a methyl group at the 7-position. Its molecular formula is with a molecular weight of approximately 208.65 g/mol. This unique structure contributes to its distinct chemical properties and biological activities.
Medicinal Chemistry Applications
1. Anticancer Activity
The compound has shown potential as an anticancer agent by inhibiting specific enzymes and receptors involved in cancer progression, particularly receptor tyrosine kinases (RTKs). Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, including:
- Hepatocellular carcinoma (Hep-G2)
- Human lung carcinoma (LU-1)
- Human breast carcinoma (MCF-7)
In vitro studies have demonstrated significant antiproliferative effects, with some derivatives achieving over 75% inhibition of cell proliferation at concentrations around 50 µM .
2. Mechanistic Insights
The mechanism of action often involves the inhibition of vascular endothelial growth factor receptors (VEGFR), which are crucial for tumor angiogenesis. This interaction profile is vital for developing new therapeutic agents based on this scaffold .
3. Structure–Activity Relationship
Research has highlighted the importance of structural modifications in enhancing biological activity. For instance, substituents at different positions on the quinazoline ring can lead to varying degrees of anticancer efficacy. The presence of electron-withdrawing groups enhances antiproliferative activity .
Biological Studies
1. Interaction Studies
Studies focus on the binding affinity of 4-chloro-6-methoxy-7-methylquinazoline to various biological targets. Understanding these interactions can inform future drug development strategies and enhance therapeutic efficacy against diseases such as cancer .
2. Synthesis of Derivatives
The compound serves as an intermediate in synthesizing various pharmacologically active compounds, including antibacterial and antifungal agents. Common reagents used in these reactions include thionyl chloride for chlorination and potassium permanganate for oxidation.
Industrial Applications
In addition to its medicinal uses, 4-chloro-6-methoxy-7-methylquinazoline is utilized in the production of dyes, pigments, and other industrial chemicals. Its chemical reactivity allows it to participate in various synthetic pathways, making it valuable in industrial chemistry .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antiproliferative Activity: A study screening synthesized compounds against tumor cell lines found that certain derivatives significantly inhibited the proliferation of T98G (human glioblastoma) and HCT-116 (human colorectal carcinoma) cells, showing promising IC50 values compared to doxorubicin .
- Mechanistic Insights: The compound's mechanism may involve targeting VEGFRs, integral to tumor angiogenesis .
- Structure–Activity Relationship: Research indicates that modifications at various positions on the quinazoline ring can enhance biological activity, emphasizing the need for ongoing structural optimization .
Wirkmechanismus
The mechanism of action of 4-chloro-6-methoxy-7-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including anticancer and antimicrobial activities .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Quinazoline Derivatives
Structural and Functional Group Variations
4-Chloro-6-Methoxy-7-[(1-Methylpiperidin-4-yl)Methoxy]Quinazoline
- Substituents : Piperidinylmethoxy group at position 6.
- Key Properties : Enhanced solubility due to the basic piperidine nitrogen, which may improve bioavailability. Used in kinase inhibitor synthesis .
- Molecular Formula : C₁₆H₂₀ClN₃O₂.
- Molecular Weight : 321.80 g/mol.
4-Chloro-7-Fluoro-6-Methoxy-2-Methylquinazoline
- Substituents : Fluoro at position 7 and methyl at position 2.
- Key Properties: Fluorine’s electronegativity increases metabolic stability and membrane permeability. Potential applications in anticancer agents .
- Molecular Formula : C₁₀H₈ClFN₂O.
- Molecular Weight : 242.64 g/mol.
4-Chloro-7-(Diethylaminoethoxy)-6-Methoxyquinazoline
- Substituents: Diethylaminoethoxy group at position 7.
- Key Properties : The tertiary amine enhances water solubility and may facilitate receptor binding. Synthesized as a precursor for anticancer agents .
- Molecular Formula : C₁₆H₂₁ClN₄O₂.
- Molecular Weight : 336.82 g/mol.
4-Chloro-6-Methoxy-7-Quinazolinol
Pharmacological and Physicochemical Properties
Q & A
Basic: What are the critical steps for synthesizing 4-chloro-6-methoxy-7-methylquinazoline with high purity?
A reliable synthesis route involves chlorination of the quinazoline core using oxalyl chloride in dichloromethane, followed by neutralization with saturated sodium bicarbonate to isolate the product . Purification via column chromatography (silica gel, chloroform/methanol gradient) is recommended to achieve >95% purity. Key intermediates should be monitored using TLC (Rf ~0.3 in 9:1 chloroform:methanol) to confirm reaction progression .
Advanced: How can conflicting data on the reactivity of the 4-chloro substituent in cross-coupling reactions be resolved?
Discrepancies in reactivity (e.g., Suzuki vs. Buchwald-Hartwig couplings) may arise from steric hindrance caused by the 7-methyl and 6-methoxy groups. To address this, perform kinetic studies under varying temperatures (25–80°C) and catalyst systems (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3). Computational DFT analysis of transition states can further elucidate steric/electronic effects .
Basic: Which analytical techniques are essential for characterizing 4-chloro-6-methoxy-7-methylquinazoline?
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., methoxy at δ ~3.8 ppm, aromatic protons at δ 7.1–8.3 ppm) .
- HPLC-MS : ESI-MS in positive ion mode (expected [M+H]⁺ at m/z 322.8) to verify molecular weight and detect impurities .
- XRD : Single-crystal X-ray diffraction for unambiguous structural confirmation, particularly for derivatives with piperidinylmethoxy substituents .
Advanced: What methodologies optimize the regioselective functionalization of the quinazoline core?
Regioselectivity at the 4-position can be enhanced using directed ortho-metalation (DoM) strategies. For example, employ n-BuLi/TMEDA at −78°C to deprotonate the 7-methyl group, followed by electrophilic quenching. Competitive pathways (e.g., 6-methoxy participation) should be minimized by adjusting solvent polarity (THF vs. DMF) .
Basic: How should researchers handle stability issues during storage of 4-chloro-6-methoxy-7-methylquinazoline?
Store the compound under inert atmosphere (N₂ or Ar) at −20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic susceptibility, particularly at the chloro and methoxy groups .
Advanced: What in vitro models are suitable for evaluating the anticancer potential of this compound?
- Kinase inhibition assays : Screen against EGFR (IC₅₀) using recombinant kinase domains and ADP-Glo™ kits .
- Cell viability : Test in NSCLC lines (e.g., H1975) with MTT assays, comparing IC₅₀ values to erlotinib. Include PI staining to assess apoptosis .
- Metabolic stability : Use hepatic microsomes (human/rat) to predict in vivo pharmacokinetics .
Basic: What safety protocols are mandatory when working with this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions due to potential respiratory irritancy .
- Waste disposal : Halogenated waste containers for chlorinated byproducts .
Advanced: How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina with EGFR crystal structures (PDB: 1M17) to model binding poses. Focus on hydrogen bonding with Met793 and hydrophobic interactions with the 7-methyl group .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Basic: What are common synthetic intermediates, and how are they validated?
Key intermediates include 6-methoxy-7-methylquinazolin-4(3H)-one. Validate via:
- FT-IR : C=O stretch at ~1680 cm⁻¹.
- LC-MS : [M+H]⁺ at m/z 205.1.
- Elemental analysis : ±0.3% deviation for C, H, N .
Advanced: How can solvent effects influence the compound’s reactivity in nucleophilic substitutions?
Polar aprotic solvents (DMF, DMSO) enhance chloride leaving-group departure but may increase side reactions (e.g., methoxy displacement). Solvent screening (e.g., using Hansen solubility parameters) and Kamlet-Taft linear solvation energy relationships (LSER) can optimize SNAr conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
